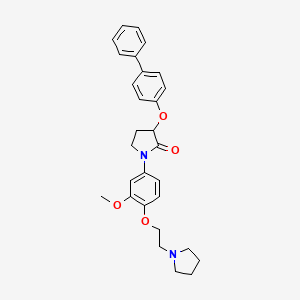![molecular formula C23H28ClN7O3S B10834076 N-(2-chloro-6-methylphenyl)-2-[[6-[[7-(hydroxyamino)-7-oxoheptyl]amino]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B10834076.png)
N-(2-chloro-6-methylphenyl)-2-[[6-[[7-(hydroxyamino)-7-oxoheptyl]amino]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“PMID25656651-Compound-11c” is a novel compound identified as a promising therapeutic agent for metabolic dysfunction-associated steatohepatitis (MASH). This compound is a peripheral 5HT2A antagonist, which has shown significant efficacy in preclinical models for treating liver diseases associated with metabolic dysfunction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of “PMID25656651-Compound-11c” involves several synthetic routes, including carbon-11 labeling techniques. One notable method is the direct formation of carbon-11 labeled carbonyl groups using organic bases as carbon dioxide-fixation agents . Another method involves low-pressure carbonylation using solvable xenon gas to transfer and react carbon monoxide in a sealed reaction vessel .
Industrial Production Methods: The industrial production of “PMID25656651-Compound-11c” focuses on optimizing the yield and purity of the compound. This involves scaling up the synthetic routes mentioned above and ensuring stringent quality control measures to maintain consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: “PMID25656651-Compound-11c” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: Substitution reactions are used to introduce different substituents into the compound’s structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of “PMID25656651-Compound-11c” with modified functional groups, enhancing its therapeutic potential .
Scientific Research Applications
“PMID25656651-Compound-11c” has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of “PMID25656651-Compound-11c” involves its role as a peripheral 5HT2A antagonist. By blocking the 5HT2A receptor, the compound reduces inflammation and fibrosis in the liver. This action targets both inflammation and fibrosis, making it a promising therapeutic agent for treating metabolic dysfunction-associated steatohepatitis (MASH) .
Comparison with Similar Compounds
Desloratadine: A peripheral agent that served as a precursor in the development of "PMID25656651-Compound-11c".
Other 5HT2A Antagonists: Compounds with similar mechanisms of action but varying efficacy and safety profiles.
Uniqueness: “PMID25656651-Compound-11c” stands out due to its robust biological activity, favorable safety profile, and high oral bioavailability. Its ability to target both inflammation and fibrosis in the liver makes it a unique and promising candidate for treating metabolic dysfunction-associated steatohepatitis (MASH) .
Properties
Molecular Formula |
C23H28ClN7O3S |
|---|---|
Molecular Weight |
518.0 g/mol |
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[[6-[[7-(hydroxyamino)-7-oxoheptyl]amino]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C23H28ClN7O3S/c1-14-8-7-9-16(24)21(14)30-22(33)17-13-26-23(35-17)29-19-12-18(27-15(2)28-19)25-11-6-4-3-5-10-20(32)31-34/h7-9,12-13,34H,3-6,10-11H2,1-2H3,(H,30,33)(H,31,32)(H2,25,26,27,28,29) |
InChI Key |
UHHSKEMLNIATAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=NC(=NC(=C3)NCCCCCCC(=O)NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(1,3-oxazol-5-yl)-N-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B10833995.png)

![2-(4-fluorophenyl)sulfanyl-6-[3-methoxy-4-(2-pyrrolidin-1-ylethoxy)phenyl]-5H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B10834006.png)
![2-(4-chlorophenyl)-6-(4-(2-hydroxy-2-methylpropoxy)-3-methoxyphenyl)thieno[2,3-d]pyridazin-7(6H)-one](/img/structure/B10834014.png)
![4-{[(5-chloro-2-pyridinyl)methyl]oxy}-6'-(1-oxo-2,7-diazaspiro[3.5]nonan-2-yl)-2H-1,3'-bipyridin-2-one](/img/structure/B10834017.png)
![4-[(5-Fluoropyridin-2-yl)methoxy]-1-(9-methyl-9,15-diazatetracyclo[10.2.1.02,10.03,8]pentadeca-2(10),3(8),4,6-tetraen-6-yl)pyridin-2-one](/img/structure/B10834019.png)
![1-(6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,3-b]indol-8-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]pyridin-2-one](/img/structure/B10834026.png)
![4-(cyclopropylmethoxy)-N-[2-[[(2-hydroxy-2-methylpropyl)amino]methyl]-1,4-dimethylindol-5-yl]benzamide](/img/structure/B10834027.png)
![N-[2-[4-(3-acetamidophenyl)piperidin-1-yl]ethyl]-5-(4-cyanophenyl)-1-benzofuran-2-carboxamide](/img/structure/B10834035.png)
![2-(4-ethylphenyl)-6-[3-methoxy-4-(2-pyrrolidin-1-ylethoxy)phenyl]-5H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B10834040.png)
![5-[(4-Chlorophenyl)methoxymethyl]-3-[3-methoxy-4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B10834047.png)
![4-[(5-Chloropyridin-2-yl)methoxy]-1-[6-[2-(diethylamino)ethylamino]pyridin-3-yl]pyridin-2-one](/img/structure/B10834052.png)
![N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-6-[2-(pyridin-2-ylamino)pyridin-4-yl]oxynaphthalene-1-carboximidic acid](/img/structure/B10834057.png)
![N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethylsulfonyl)benzamide](/img/structure/B10834068.png)
